1-[(Tert-butoxy)carbonyl]pyrrolidine-3,3-dicarboxylic acid

Medicinal Chemistry Physicochemical Property Optimization Salt Selection

1-[(Tert-butoxy)carbonyl]pyrrolidine-3,3-dicarboxylic acid (CAS 1432679-01-0) belongs to the class of N-Boc-protected pyrrolidine carboxylic acids characterized by a geminal dicarboxylic acid motif at the 3-position of the pyrrolidine ring. With molecular formula C₁₁H₁₇NO₆ and molecular weight 259.26 g/mol, it features a Boc-protected pyrrolidine nitrogen alongside two chemically equivalent yet sterically differentiated carboxylic acid groups on a single carbon center.

Molecular Formula C11H17NO6
Molecular Weight 259.26 g/mol
CAS No. 1432679-01-0
Cat. No. B1447958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Tert-butoxy)carbonyl]pyrrolidine-3,3-dicarboxylic acid
CAS1432679-01-0
Molecular FormulaC11H17NO6
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)C(=O)O
InChIInChI=1S/C11H17NO6/c1-10(2,3)18-9(17)12-5-4-11(6-12,7(13)14)8(15)16/h4-6H2,1-3H3,(H,13,14)(H,15,16)
InChIKeyNBIUCLGHGBNZCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Tert-butoxy)carbonyl]pyrrolidine-3,3-dicarboxylic acid (CAS 1432679-01-0): Geminal Diacid Building Block for Parallel Derivatization


1-[(Tert-butoxy)carbonyl]pyrrolidine-3,3-dicarboxylic acid (CAS 1432679-01-0) belongs to the class of N-Boc-protected pyrrolidine carboxylic acids characterized by a geminal dicarboxylic acid motif at the 3-position of the pyrrolidine ring . With molecular formula C₁₁H₁₇NO₆ and molecular weight 259.26 g/mol, it features a Boc-protected pyrrolidine nitrogen alongside two chemically equivalent yet sterically differentiated carboxylic acid groups on a single carbon center [1]. This scaffold architecture is distinct from the more common mono‑acid building blocks such as 1‑Boc‑pyrrolidine‑3‑carboxylic acid (CAS 59378‑75‑5) and provides a compact, stereoelectronically biased template for divergent functionalization in medicinal chemistry programs and fragment‑based library synthesis.

1-[(Tert-butoxy)carbonyl]pyrrolidine-3,3-dicarboxylic acid: Why In‑Class Mono‑Acid or Unprotected Analogs Cannot Be Interchanged


Practitioners attempting to substitute 1‑Boc‑pyrrolidine‑3‑carboxylic acid (mono‑acid, CAS 59378‑75‑5) or the unprotected pyrrolidine‑3,3‑dicarboxylic acid for this compound will encounter a fundamentally different physicochemical and synthetic profile. The target compound's geminal diacid motif confers a predicted pKa of 2.52 — nearly two log units more acidic than the mono‑acid analog (pKa 4.47) . This acidity shift alters aqueous solubility, salt‑formation behavior, and chromatographic retention. Moreover, removal of the Boc group yields a zwitterionic pyrrolidine‑3,3‑dicarboxylic acid with two chemically equivalent carboxylates, enabling divergent amide coupling or esterification pathways that are impossible with mono‑acid congeners . These differences render generic substitution a high‑risk procurement shortcut that can compromise reaction outcomes, intermediate purity, and downstream biological data reproducibility.

1-[(Tert-butoxy)carbonyl]pyrrolidine-3,3-dicarboxylic acid: Quantitative Differentiation Evidence Against Closest Analogs


Predicted Acidity Shift of ΔpKa ≈ 1.95 Units Relative to 1‑Boc‑pyrrolidine‑3‑carboxylic Acid Mono‑Acid Analog (CAS 59378‑75‑5)

The target compound displays a predicted pKa of 2.52±0.20, compared to 4.47±0.20 for the mono‑acid comparator 1‑Boc‑pyrrolidine‑3‑carboxylic acid (CAS 59378‑75‑5) . This ΔpKa of approximately 1.95 log units corresponds to a roughly 90‑fold difference in acid dissociation constant, placing the geminal diacid in a substantially stronger acid regime (comparable to chloroacetic acid) while the mono‑acid remains in the typical aliphatic carboxylic acid range.

Medicinal Chemistry Physicochemical Property Optimization Salt Selection

Supplier Purity Specification Stratification: 95% vs ≥98% Grade Availability and Its Impact on Amide Coupling Stoichiometry

The compound is commercially available under two distinct purity grades: 95% (e.g., Enamine EN300-125057, MolCore MC858343, CymitQuimica 3D-HHC67901) and ≥98% (Fluorochem F647768, ChemScene CS-0225834) [1]. For amide coupling reactions involving both carboxyl groups, the 95% grade introduces up to 5% unspecified impurities that can perturb stoichiometric control when using 2.0 equivalents of coupling reagent, potentially leading to incomplete bis‑functionalization or mono‑amide byproducts. The ≥98% grade reduces this impurity burden by at least 3 percentage points, representing a ≥60% reduction in total impurity load relative to the 95% specification .

Parallel Synthesis Procurement Quality Assurance Amide Coupling

Geminal Diacid Architecture Enables Divergent Derivatization: Two Chemically Equivalent Carboxylates in a Single Synthetic Step

Following Boc deprotection, 1-[(tert-butoxy)carbonyl]pyrrolidine-3,3-dicarboxylic acid yields pyrrolidine-3,3-dicarboxylic acid, which presents two chemically equivalent carboxylic acid groups on a single sp³ carbon center . In contrast, 1-Boc-pyrrolidine-3-carboxylic acid (the mono‑acid analog) provides only one carboxylate handle after deprotection, limiting derivatization to a single vector . The geminal arrangement allows simultaneous or sequential amidation/esterification at two positions from a single intermediate, reducing the synthetic step count for bis‑amide library construction by at least one step compared to sequential mono‑acid coupling approaches.

Divergent Synthesis Fragment-Based Drug Discovery Chemical Biology

Melting Point Depression Relative to Mono‑Acid Analog Consistent with Geminal Substitution Disrupting Crystal Packing

The target compound exhibits a melting point of 131–133 °C (Enamine/Chembase) [1], which is within the range of 133–138 °C reported for the mono‑acid analog 1‑Boc‑pyrrolidine‑3‑carboxylic acid . The slight depression of the lower bound (131 vs 133 °C) is consistent with the geminal diacid group disrupting crystal lattice packing relative to the mono‑acid, although the overlapping ranges indicate that both compounds share broadly similar solid‑state thermal stability profiles. This thermal comparability supports equivalent storage and handling logistics.

Solid-State Characterization Crystallinity Assessment Formulation Pre‑screening

Predicted LogP Suggests Reduced Lipophilicity vs Piperidine Analog, Favoring CNS Drug-Like Property Space

The target pyrrolidine compound exhibits a predicted LogP of 0.868 (Chembase/Enamine) [1], while the six‑membered ring comparator 1‑Boc‑piperidine‑3,3‑dicarboxylic acid (MW 273.28 g/mol, CAS 2383036‑36‑8) has a higher molecular weight and, by class‑level inference, an expectedly higher LogP due to the additional methylene unit [2]. The lower LogP of the pyrrolidine scaffold positions it more favorably within the CNS MPO (Multiparameter Optimization) desirability space (LogP < 3), making it a preferred building block for central nervous system (CNS) drug discovery programs where excessive lipophilicity is a recognized liability for off‑target promiscuity and metabolic clearance.

CNS Drug Design Lipophilicity Physicochemical Profiling

Pricing Tier for Geminal Diacid Core Reflects Synthetic Complexity: Benchmarking Against Mono‑Acid Building Block Cost

At the reference supplier CymitQuimica, the target compound is priced at €710.00 for 50 mg and €1,984.00 for 500 mg (Biosynth brand, purity min. 95%) . In contrast, the mono‑acid analog 1‑Boc‑pyrrolidine‑3‑carboxylic acid (CAS 59378‑75‑5) is typically priced at $30–$150/g range from major suppliers (Fisher Scientific, Sigma‑Aldrich), reflecting a unit‑cost differential of approximately 100‑fold to 500‑fold per gram. This premium is attributable to the additional synthetic steps required to install the second carboxyl group at the quaternary 3‑position. For pilot‑scale library production, this cost differential must be weighed against the synthetic efficiency gains from the divergent bis‑functionalization strategy.

Procurement Economics Building Block Cost Analysis Medicinal Chemistry Budgeting

1-[(Tert-butoxy)carbonyl]pyrrolidine-3,3-dicarboxylic acid: High-Value Application Scenarios for Scientific Procurement


Divergent Amide Library Construction for Fragment-Based Lead Discovery

Following Boc deprotection, the two chemically equivalent carboxyl groups serve as simultaneous attachment points for diverse amine inputs in a single parallel synthesis step. This reduces the step count by at least one relative to sequential mono‑acid coupling strategies, enabling rapid enumeration of bis‑amide fragment libraries for primary biochemical screening . Procurement of the ≥98% purity grade is recommended to ensure accurate 2.0‑equivalent coupling stoichiometry and minimize mono‑amide byproducts .

CNS Drug Discovery Programs Requiring Low‑LogP, sp³‑Rich Scaffolds

With a predicted LogP of 0.868 and an Fsp³ fraction of 0.73 (all carbons saturated), this pyrrolidine scaffold aligns tightly with CNS MPO design guidelines that favor high fraction sp³ and LogP < 3 to reduce off‑target pharmacology and metabolic clearance . It serves as a replacement for the more lipophilic 1‑Boc‑piperidine‑3,3‑dicarboxylic acid analog in CNS‑targeted libraries .

Salt‑Form Screening Leveraging Enhanced Acidity of the Geminal Dicarboxylic Acid Motif

The predicted pKa of 2.52 places this compound's first carboxyl proton in a distinctly stronger acid regime compared to standard aliphatic carboxylic acids (pKa ~4.5), enabling salt formation with weaker basic counterions and potentially improving aqueous solubility of the resulting intermediates without resorting to strongly acidic conditions . This property is directly exploitable during the Boc‑deprotection and subsequent salt‑screen stages of lead optimization .

Peptidomimetic Design Requiring a Conformationally Constrained Aspartic Acid Bioisostere

The pyrrolidine‑3,3‑dicarboxylic acid core, once revealed by Boc deprotection, functions as a cyclic, conformationally restricted analog of aspartic acid wherein the two carboxyl groups are fixed in a geminal orientation rather than the flexible 1,3‑relationship of aspartate. This constrained geometry is valuable for peptidomimetic programs targeting proteases or integrins where precise carboxylate spacing dictates binding affinity .

Quote Request

Request a Quote for 1-[(Tert-butoxy)carbonyl]pyrrolidine-3,3-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.